2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride
Overview
Description
“2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride” is a chemical compound with the CAS Number: 56946-65-7 . It is also known as clopyralid and is a selective herbicide used to control broadleaf weeds in crops such as alfalfa, wheat, barley, and grassland .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.06 . It is stored at temperatures between 2-8°C in an inert atmosphere . The compound is available in either liquid or solid form . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.32 .Scientific Research Applications
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Synthesis of Novel Thieno Pyrimidines
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of novel thieno pyrimidines .
- Method : The exact method of how this compound is used in the synthesis is not specified in the source .
- Results : The results indicate that novel thieno pyrimidines were successfully synthesized .
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Synthesis of 6,7-Dihydro-5H-Cyclopenta Pyridin-5-One Analogues
- Field : Organic Chemistry
- Application : This compound is used in the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta pyridin-5-one analogues .
- Method : The oxidation was achieved using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .
- Results : The oxidation was successful with high yield and excellent chemoselectivity .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N.ClH/c9-6-4-8(10)11-7-3-1-2-5(6)7;/h4H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXSTBDHGDRLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718478 | |
Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride | |
CAS RN |
1187830-87-0 | |
Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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